N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan
Description
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is a synthetic sulfonamide derivative of the amino acid L-tryptophan. The compound features a sulfonyl group (-SO₂-) linking the 4-chloro-3-(trifluoromethyl)phenyl moiety to the amino group of tryptophan. The L-tryptophan backbone may confer chirality and influence interactions with proteins or nucleic acids.
Properties
Molecular Formula |
C18H14ClF3N2O4S |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)/t16-/m0/s1 |
InChI Key |
YOZOZANENKPWEP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the indole ring and the sulfonamide group. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the indole derivative with a sulfonyl chloride, such as 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like pyridine.
Coupling Reactions: The final step involves coupling the sulfonamide-indole intermediate with a suitable propanoic acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted benzenesulfonamido derivatives.
Scientific Research Applications
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
((4-(tert-Butyl)phenyl)sulfonyl)tryptophan
- Key Differences : Replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a tert-butyl-substituted phenyl ring.
- This substitution may alter target selectivity in biological systems .
4-Chloro-N-cycloheptyl-2-nitrobenzenesulfonamide
- Key Differences : Contains a nitro group and cycloheptylamine instead of the tryptophan backbone.
- Impact : The nitro group introduces strong electron-withdrawing effects, which may stabilize the sulfonamide linkage but reduce metabolic stability. The cycloheptylamine likely enhances rigidity and hydrophobicity compared to the flexible tryptophan side chain .
Urea and Carbamate Derivatives
N-[4-Chloro-3-(Trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Key Differences : Substitutes the sulfonamide linkage with a urea group (-NH-C(O)-NH-).
- Impact: Urea derivatives like CTPPU exhibit hydrogen-bonding capacity and planar geometry, which may enhance interactions with kinase active sites. CTPPU demonstrated anticancer activity against non-small cell lung cancer (NSCLC) cells, suggesting that the chloro-trifluoromethylphenyl moiety contributes to cytotoxicity .
Methyl (4-Chloro-3-(Trifluoromethyl)phenyl)carbamate
- Key Differences : Replaces the sulfonamide with a carbamate (-O-C(O)-NH-).
- Impact : Carbamates are more hydrolytically stable than ureas but less polar than sulfonamides. This compound’s methyl ester group may serve as a prodrug, improving bioavailability compared to the parent sulfonamide .
Acetamide Derivatives
N-[4-Chloro-3-(Trifluoromethyl)phenyl]acetamide
- Key Differences : Features an acetamide (-NH-C(O)-CH₃) group instead of sulfonamide.
- However, the acetamide retains moderate electronegativity from the trifluoromethyl group, which may support hydrophobic interactions in drug-receptor binding .
Key Research Findings and Implications
- Chloro-Trifluoromethylphenyl Motif : This substituent is recurrent in bioactive compounds (e.g., CTPPU, carbamates) due to its electron-withdrawing and lipophilic properties, which enhance target binding and cellular uptake .
- Sulfonamide vs. Urea/Carbamate : Sulfonamides generally exhibit higher polarity and metabolic stability than ureas but may suffer from reduced membrane permeability. Ureas and carbamates offer tunable hydrogen-bonding profiles for specific target interactions .
- Backbone Modifications: Replacing L-tryptophan with non-aromatic amines (e.g., cycloheptyl) or ester groups (e.g., methyl carbamate) alters solubility and target selectivity, highlighting the importance of scaffold optimization .
Biological Activity
N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the IUPAC name (2S)-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid. Its molecular formula is CHClFNOS, with a molecular weight of approximately 446.8 g/mol. The compound features a sulfonamide group, an indole ring, and a trifluoromethyl group, which contribute to its chemical reactivity and biological activity .
Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory responses and cancer progression. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating various biological pathways .
Pharmacological Studies
Initial studies suggest that the compound exhibits:
- Antitumor Activity : Preliminary findings indicate potential effectiveness against certain cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : Experiments on cultured cancer cells demonstrated that the compound could induce apoptosis, suggesting a mechanism for its antitumor activity.
- Binding Affinity Analysis : Techniques such as X-ray fluorescence spectroscopy have been utilized to measure the binding selectivity of this compound to various receptors, indicating its potential therapeutic index .
- Comparative Studies : Research comparing this compound with structurally similar compounds revealed distinct differences in biological activity, highlighting its unique properties .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Sulfonamide Group : The initial step involves the reaction of L-Tryptophan with a chlorosulfonic acid derivative.
- Introduction of the Trifluoromethyl Group : This step requires specialized reagents to ensure proper incorporation without degrading the indole structure.
- Purification : The final product is purified using chromatography techniques to isolate the desired compound from by-products .
Applications
The unique properties of this compound make it a valuable candidate in various fields:
- Medicinal Chemistry : Its potential as an antitumor and anti-inflammatory agent positions it for further development in drug formulation.
- Biochemical Research : Understanding its interactions with biological targets can provide insights into disease mechanisms and therapeutic strategies .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHClFNOS | Contains an indole ring, enhancing biological activity. |
| N-{[4-Fluorophenyl]sulfonyl}-L-Leucine | CHFNOS | Lacks trifluoromethyl group; differing reactivity. |
| N-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-L-Leucine | CHBrFNOS | Substituted bromine; potential differences in activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
